1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone is a piperazine-derived small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The compound’s structure combines a phenoxyethanone moiety linked to a piperazine ring, which is further connected to the benzothiazole heterocycle.
Synthetic routes for similar compounds involve coupling reactions between piperazine derivatives and halogenated intermediates (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) under basic conditions, followed by purification via column chromatography . The presence of electron-donating methyl groups on the benzothiazole ring may enhance lipophilicity and metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)20-19(15)22-21(27-20)24-12-10-23(11-13-24)18(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZKMIVNINFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps. One common method includes the reaction of 4,7-dimethyl-2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. This intermediate product is then reacted with 2-phenoxyacetyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole or piperazine derivatives.
Scientific Research Applications
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Solubility: The methoxy group in G856-8982 (vs. The phenoxyethanone group in the target compound introduces an ether linkage, enabling hydrogen-bond interactions absent in analogs like G856-9151 (alkyl substituent) .
Structural Modifications and Bioactivity: Adamantane-containing analogs (e.g., C782-0152) exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration but enhance binding to hydrophobic pockets . Fluorinated derivatives (e.g., ) demonstrate improved metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .
Synthetic Accessibility: The target compound and G856-8982 share a common synthetic strategy: nucleophilic substitution between piperazine and halogenated intermediates (e.g., 2-bromoethanones) . Trifluoroacetate counterions () complicate purification compared to neutral analogs like the target compound .
Research Findings and Implications
- Benzothiazole vs. Other Heterocycles : Compared to triazole- or pyrazolyl-containing analogs (e.g., 1015533-62-6, 931622-35-4), the benzothiazole core in the target compound offers greater π-conjugation, which may enhance binding to aromatic-rich biological targets (e.g., kinase ATP pockets) .
- Piperazine Flexibility : The piperazine ring’s conformational flexibility allows the target compound to adopt multiple binding poses, whereas rigid analogs (e.g., adamantane derivatives) may exhibit restricted interactions .
Biological Activity
The compound 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone (often referred to as G856-9153) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C21H23N3O2S. The compound features a piperazine ring linked to a benzothiazole moiety and a phenoxyethanone group, which contributes to its unique properties and biological activities.
Structural Highlights
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms that enhances solubility and biological interaction. |
| Benzothiazole Moiety | Contributes to the compound's pharmacological properties, often associated with antimicrobial and anticancer activities. |
| Phenoxyethanone Group | Imparts stability and potential for further modifications to enhance biological efficacy. |
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The mechanisms through which this compound exerts its effects include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : Demonstrates cytotoxic effects on several cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Potentially protects neuronal cells from oxidative stress and neurodegeneration.
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives. The results indicated that derivatives similar to the compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that compounds containing the benzothiazole structure exhibited strong antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The compound was shown to disrupt bacterial cell wall synthesis .
Comparative Biological Activity
The following table summarizes the biological activities of selected compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
